An In-depth Technical Guide to the Chemical Properties of 1,3-Cyclohexanedicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1,3-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1,3-cyclohexanedicarboxylic acid, a molecule of significant interest in various scientific disciplines, including materials science and drug development. This document details the physicochemical properties of its cis and trans isomers, provides insights into its spectral characteristics, and outlines relevant experimental protocols.
Core Chemical and Physical Properties
1,3-Cyclohexanedicarboxylic acid (C8H12O4, Molar Mass: 172.18 g/mol ) is a dicarboxylic acid existing as two geometric isomers: cis-1,3-cyclohexanedicarboxylic acid and trans-1,3-cyclohexanedicarboxylic acid.[1][2] The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring significantly influences their physical and chemical properties. A mixture of both isomers is also commercially available.[3]
Physicochemical Data of Isomers
The distinct stereochemistry of the cis and trans isomers leads to notable differences in their physical properties, such as melting point, boiling point, and solubility. These properties are summarized in the table below.
| Property | cis-1,3-Cyclohexanedicarboxylic Acid | trans-1,3-Cyclohexanedicarboxylic Acid | Mixture (cis and trans) |
| CAS Number | 2305-31-9[2] | 2305-30-8 | 3971-31-1[3] |
| Melting Point (°C) | 165[4] | 147-151 | 132-141[3] |
| Boiling Point (°C) | Not readily available | 332.4 ± 25.0 (Predicted)[5] | 332.4 ± 25.0 (Predicted)[5] |
| pKa | Not readily available | 4.32 ± 0.13 (Predicted)[5] | 4.32 ± 0.13 (Predicted)[5] |
| Water Solubility | Data not readily available | Sparingly soluble (28 g/L at 25 °C) | Data not readily available |
| Solubility in other solvents | Soluble in Methanol[5] | Soluble in Methanol[5] | Soluble in Methanol[5] |
Spectral Properties
The structural nuances of the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons.
¹H NMR: The chemical shifts of the protons on the cyclohexane ring are influenced by the spatial orientation of the carboxylic acid groups. In the cis isomer, the two carboxylic acid groups are on the same side of the ring, leading to different magnetic environments for the ring protons compared to the trans isomer where they are on opposite sides.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring and the carboxylic acid groups also differ between the two isomers. The carbonyl carbon (C=O) of the carboxylic acid typically appears in the downfield region of the spectrum.
| Nucleus | Isomer | Typical Chemical Shift (ppm) |
| ¹H | cis | The chemical shifts are pH-dependent. At pH 2.38 in D₂O, experimental shifts are observed around 1.3-2.5 ppm for the aliphatic protons. |
| trans | Aliphatic protons typically resonate in the range of 1.2-2.5 ppm. | |
| ¹³C | cis & trans | Carboxylic acid (C=O): ~175-185 ppm, Cyclohexane ring (CH, CH₂): ~25-45 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in 1,3-cyclohexanedicarboxylic acid. The most prominent absorption bands are associated with the O-H and C=O stretching vibrations of the carboxylic acid groups.
| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| C-H (alkane) | Stretching | 3000-2850 |
| Carboxylic Acid C=O | Stretching | 1725-1700 |
| C-O | Stretching | 1320-1210 |
Experimental Protocols
Synthesis of 1,3-Cyclohexanedicarboxylic Acid
A common method for the synthesis of 1,3-cyclohexanedicarboxylic acid is the catalytic hydrogenation of isophthalic acid.
Protocol:
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Reaction Setup: In a high-pressure reactor, suspend isophthalic acid in a suitable solvent, such as methanol or water.
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Catalyst Addition: Add a hydrogenation catalyst, typically a noble metal catalyst like rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or slightly elevated temperatures.
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Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: After the reaction is complete, filter the mixture to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to crystallize the 1,3-cyclohexanedicarboxylic acid. The product is typically obtained as a mixture of cis and trans isomers.
Analytical Separation of Cis and Trans Isomers
The separation and quantification of the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid can be achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Method:
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Column: A reverse-phase C18 column is commonly used.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The gradient or isocratic elution conditions need to be optimized for baseline separation.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functionality.
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Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.
Gas Chromatography (GC) Method (after derivatization):
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Derivatization: The carboxylic acid groups must be derivatized to more volatile esters (e.g., methyl or ethyl esters) prior to GC analysis. This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or using a derivatizing agent like diazomethane or trimethylsilyldiazomethane.
-
Column: A polar capillary column (e.g., a wax-type or a cyano-propyl-based column) is suitable for separating the isomeric esters.
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Carrier Gas: Helium or hydrogen.
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Detection: Flame ionization detector (FID) or a mass spectrometer (MS) for identification and quantification.
Signaling Pathways and Workflows
While 1,3-cyclohexanedicarboxylic acid is not a central metabolite in primary metabolic pathways, the metabolism of related cyclohexanecarboxylic acids has been studied in microorganisms and plants. These pathways can provide insights into the potential biotransformation of this compound.
Bacterial β-Oxidation of Cyclohexanecarboxylic Acid
Some bacteria, such as Pseudomonas putida, can utilize cyclohexanecarboxylic acid as a carbon source through a modified β-oxidation pathway. This process involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain.
Caption: A representative diagram of the bacterial β-oxidation pathway for cyclohexanecarboxylic acid.
Enzymatic Desymmetrization Workflow
The cis isomer of 1,3-cyclohexanedicarboxylic acid is a prochiral molecule, making it a valuable substrate for enzymatic desymmetrization reactions. This process can be used to produce enantiomerically enriched chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.
Caption: A workflow diagram illustrating the enzymatic desymmetrization of a prochiral diester of cis-1,3-cyclohexanedicarboxylic acid.
References
- 1. Reversal of β-oxidative pathways for the microbial production of chemicals and polymer building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 4. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
